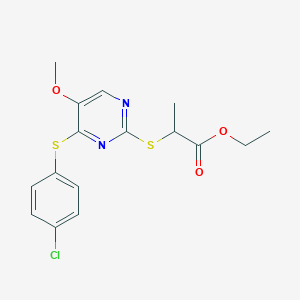

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of organic sulfur compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a chlorophenyl group. The presence of the sulfanyl group suggests that this compound might have some interesting reactivity .

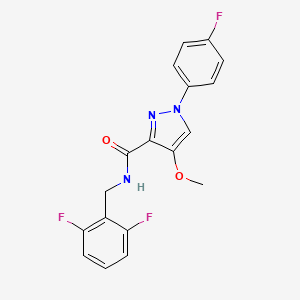

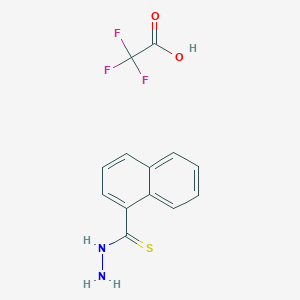

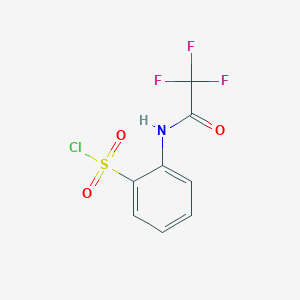

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the pyrimidine ring and the sulfanyl groups. The electronic structure would be delocalized over the pyrimidine ring, and the sulfur atoms would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. It’s probably quite polar due to the presence of the sulfanyl groups and the pyrimidine ring .科学的研究の応用

Catalysis and Synthesis

A highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene was developed, utilizing a new zero-valent palladium complex. This complex is crucial for the efficient synthesis of methyl propanoate, an important compound in various chemical processes (Clegg et al., 1999).

Organic Chemistry and Reactions

In the field of organic chemistry, the reactions of singlet oxygen with diethyl sulfide in benzene alcohol mixtures were examined, revealing insights into the rate constants of product formation and the role of alcohols in these reactions (Clennan & Greer, 1996).

Medicinal Chemistry and Cytotoxic Activity

New 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were studied for their molecular structures and cytotoxicity against various cell lines. These studies contribute to the understanding of structure-activity relationships in medicinal chemistry (Stolarczyk et al., 2018).

Pharmaceutical Research and Tuberculosis Treatment

A study on the synthesis of pyridine derivatives highlighted their potential in anti-tubercular therapy. One compound, in particular, showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as a new therapeutic agent (Manikannan et al., 2010).

Material Science and Conductivity Enhancement

Research in material science showed the enhancement of conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films through treatment with methanol, demonstrating significant improvements for applications in polymer solar cells (Alemu et al., 2012).

Nucleoside Chemistry and Synthesis

In nucleoside chemistry, mixed 2-(trimethylsilyl)ethyl sulfides were synthesized and used in the von Braun cyanogen bromide reaction, aiding in the preparation of nucleosidic thiocyanates. This work is vital for developing mechanism-based inhibitors and bioactive molecules in pharmaceutical research (Chambert et al., 2002).

将来の方向性

特性

IUPAC Name |

ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKTILLAJVKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)

![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)

![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)